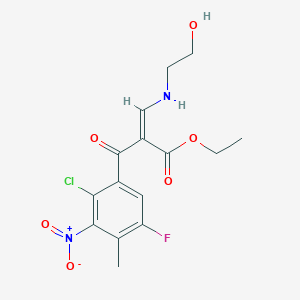![molecular formula C14H10ClN5O2 B8043397 3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043397.png)
3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile is a complex organic compound characterized by its pyrazoloquinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile typically involves multiple steps, starting with the construction of the pyrazoloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The nitration and chlorination steps are often carried out using reagents like nitric acid and thionyl chloride, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.
Substitution: Amines, alcohols, and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoloquinolines.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, which could be useful in the development of new therapeutic agents.
Medicine: This compound has been investigated for its potential medicinal properties, including its use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the material science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism by which 3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets. The nitro group and the chloro substituent play crucial roles in its biological activity, allowing it to bind to enzymes or receptors and modulate their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Quinoline derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Pyrazoloquinolines: Structurally related compounds with potential medicinal properties.
Nitroaromatics: Compounds containing nitro groups that are known for their biological activity.
Uniqueness: 3-(4-Chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile stands out due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its unique structure allows for a wide range of applications, making it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
3-(4-chloro-3-methyl-7-nitropyrazolo[3,4-b]quinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c1-8-12-13(15)10-4-3-9(20(21)22)7-11(10)17-14(12)19(18-8)6-2-5-16/h3-4,7H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKIPOBMLVFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C12)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)


![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)



![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)


